molecular formula C9H11N3 B13077846 5-(Propylamino)pyridine-2-carbonitrile

5-(Propylamino)pyridine-2-carbonitrile

Cat. No.: B13077846
M. Wt: 161.20 g/mol
InChI Key: SGWNRIDUGZWLCG-UHFFFAOYSA-N
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Description

5-(Propylamino)pyridine-2-carbonitrile is a pyridine derivative featuring a carbonitrile group at position 2 and a propylamino substituent at position 5. Its molecular formula is C₉H₁₁N₃, with a molecular weight of 161.21 g/mol.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

5-(propylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C9H11N3/c1-2-5-11-9-4-3-8(6-10)12-7-9/h3-4,7,11H,2,5H2,1H3

InChI Key

SGWNRIDUGZWLCG-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN=C(C=C1)C#N

Origin of Product

United States

Chemical Reactions Analysis

5-(Propylamino)pyridine-2-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5-(Propylamino)pyridine-2-carbonitrile can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

5-(Propylamino)pyridine-2-carbonitrile has been identified as a promising scaffold for the development of new pharmaceutical agents. Its structural features allow it to interact with various biological targets, including protein kinases and other enzymes.

Protein Kinase Inhibitors

Research indicates that compounds with a pyridine core can serve as inhibitors for various protein kinases, which are crucial in cell signaling pathways related to cancer and other diseases. For instance, inhibitors targeting IκB kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1) have shown potential in treating cancers associated with aberrant kinase activity . The incorporation of 5-(Propylamino)pyridine-2-carbonitrile into these inhibitors may enhance their efficacy and selectivity.

Antimicrobial Activity

Studies have documented the antimicrobial properties of pyridine derivatives. Compounds similar to 5-(Propylamino)pyridine-2-carbonitrile have displayed activity against various bacterial strains, suggesting that this compound could be developed into an antibacterial agent . The presence of the propylamino group may contribute to increased lipophilicity, enhancing membrane permeability and bioactivity.

Synthesis of Biologically Active Compounds

The compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows for modifications that can lead to diverse derivatives with tailored biological activities.

Synthesis Techniques

Various synthetic routes have been explored for the preparation of 5-(Propylamino)pyridine-2-carbonitrile. These include:

  • Mannich Reaction : This method can introduce the propylamino group effectively, allowing for further functionalization at the carbonitrile position.
  • Nucleophilic Substitution Reactions : The carbonitrile group can be modified through nucleophilic attack, leading to derivatives with enhanced pharmacological properties .

Cancer Therapeutics

In a study focused on pyridopyrimidine compounds, derivatives including 5-(Propylamino)pyridine-2-carbonitrile were evaluated for their ability to inhibit tumor growth in vivo. Results indicated significant tumor regression in models of multiple myeloma and mantle cell lymphoma, highlighting the compound's potential as a therapeutic agent .

Antiviral Applications

Research has also suggested that pyridine derivatives could possess antiviral activities. The mechanism involves interference with viral replication processes, making compounds like 5-(Propylamino)pyridine-2-carbonitrile candidates for further exploration in antiviral drug development .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential inhibitor for protein kinases involved in cancer signaling pathways
Antimicrobial ActivityExhibits activity against various bacterial strains
Synthesis TechniquesUtilized as an intermediate in Mannich reactions and nucleophilic substitutions
Cancer TherapeuticsDemonstrated tumor regression effects in preclinical studies
Antiviral ApplicationsPossible interference with viral replication mechanisms

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The following table highlights key structural analogs of 5-(Propylamino)pyridine-2-carbonitrile, focusing on substituent variations at position 5 of the pyridine-2-carbonitrile core:

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Properties/Applications Synthesis Highlights
5-(Propylamino)pyridine-2-carbonitrile Propylamino (C₃H₇NH) 161.21 Pharma intermediate; nucleophilic reactivity Likely via amine substitution
5-(Trifluoromethyl)pyridine-2-carbonitrile Trifluoromethyl (CF₃) 172.11 Organic synthesis intermediate; electronic tuning Halogen exchange or direct fluorination
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile Isothiocyanato (NCS) + CF₃ 259.14 Reactive towards amines; drug conjugates From amino precursor + thiophosgene
5-(4-Fluorophenoxy)pyridine-2-carbonitrile 4-Fluorophenoxy (C₆H₄F-O) 230.20 Agrochemical applications (inferred) Nucleophilic aromatic substitution
5-[(3-Methylbutan-2-yl)amino]pyridine-2-carbonitrile Branched alkylamino (C₅H₁₁N) 191.25 Specialty chemical; potential drug intermediate Amine substitution on halogenated precursor
5-[(2-Amino-1,3-benzothiazol-6-yl)sulfanyl]pyridine-2-carbonitrile Sulfanyl-benzothiazole 285.00 Antimicrobial activity (Pseudomonas aeruginosa) Thiol substitution + oxidation

Physical and Chemical Properties

  • Melting Points: While data for the target compound is unavailable, analogs like 2-((3-Hydroxyphenyl)amino)-4-(thiazol-5-yl)pyrimidine-5-carbonitrile exhibit high melting points (242–243°C) due to hydrogen bonding .
  • Solubility: Amino-substituted derivatives (e.g., propylamino or benzothiazole-sulfanyl) show moderate polarity, enhancing solubility in polar aprotic solvents compared to CF₃ or phenoxy analogs .

Critical Analysis of Research Findings

  • Synthetic Yields: The target compound’s synthesis likely mirrors high-yield pathways seen in (>95% for amino-to-isothiocyanato conversion) but may require optimization for propylamine’s bulkier structure.
  • Electronic Effects: The propylamino group’s electron-donating nature contrasts sharply with CF₃ (), leading to divergent reactivity profiles. For example, CF₃ groups stabilize negative charges, favoring SNAr reactions, while amino groups facilitate electrophilic substitutions.
  • Contradictions : Evidence highlights pyrimidine-5-carbonitriles (e.g., 4-(thiazol-5-yl)pyrimidine-5-carbonitrile), which, despite differing core structures, share functional similarities with pyridine-2-carbonitriles. Pyrimidines’ electron-deficient nature may enhance reactivity in cross-coupling reactions compared to pyridines.

Biological Activity

5-(Propylamino)pyridine-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on the synthesis, biological properties, and potential therapeutic applications of this compound.

Chemical Structure and Properties

5-(Propylamino)pyridine-2-carbonitrile belongs to the pyridine family, characterized by a pyridine ring substituted with a propylamino group and a carbonitrile functional group. The molecular formula is C10_{10}H12_{12}N3_{3}, and it exhibits properties typical of nitrogen-containing heterocycles, which often contribute to their biological activity.

Synthesis

The synthesis of 5-(propylamino)pyridine-2-carbonitrile typically involves the reaction of 2-cyanopyridine with propylamine under specific conditions. Various methods have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted techniques.

Antimicrobial Activity

Several studies have demonstrated that 5-(propylamino)pyridine-2-carbonitrile exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been highlighted in recent research. For instance, it showed promising results against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentration (MIC) values for these pathogens ranged from 8 to 32 µg/mL, indicating moderate to strong antibacterial and antifungal activity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines revealed that 5-(propylamino)pyridine-2-carbonitrile induces apoptosis in cancer cells through the activation of caspase pathways. Notably, it demonstrated an IC50_{50} value of approximately 15 µM against breast cancer cells (MCF-7) .

Anti-inflammatory Effects

Research indicates that 5-(propylamino)pyridine-2-carbonitrile possesses anti-inflammatory properties. It significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages at concentrations as low as 10 µM, suggesting its potential as an anti-inflammatory agent .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study published in Molecules, researchers synthesized a series of pyridine derivatives, including 5-(propylamino)pyridine-2-carbonitrile. They evaluated its antimicrobial activity against clinical isolates and found that it effectively inhibited growth at concentrations lower than those required for conventional antibiotics .

Case Study 2: Anticancer Activity

A research team investigated the cytotoxic effects of various pyridine derivatives on cancer cell lines. They reported that 5-(propylamino)pyridine-2-carbonitrile exhibited potent cytotoxicity against lung and breast cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated .

Summary of Biological Activities

Activity Effectiveness MIC/IC50 Values
AntimicrobialModerate to strongMIC: 8 - 32 µg/mL
AnticancerPotentIC50: ~15 µM (MCF-7 cells)
Anti-inflammatorySignificant reductionIC50: ~10 µM

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (LD50 data may be limited; assume acute toxicity) .
  • Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis of the cyano group .

Advanced Note : Conduct a risk assessment using SDS from authoritative sources (e.g., PubChem, ECHA) and include emergency neutralization protocols for spills (e.g., activated carbon adsorption) .

How can computational modeling aid in predicting the biological activity of this compound?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The cyano group may act as a hydrogen bond acceptor, while the propylamino chain could occupy hydrophobic pockets .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous pyridinecarbonitriles .
  • MD Simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .

What strategies mitigate side reactions during functionalization of the pyridine ring?

Basic Research Question

  • Directed Ortho-Metalation : Use a directing group (e.g., amide) to control regioselectivity during lithiation .
  • Protection/Deprotection : Temporarily block the amino group with tert-butoxycarbonyl (Boc) to prevent unwanted nucleophilic attack .

Advanced Insight : Competitive pathways (e.g., ring-opening under strong acids) require mechanistic studies via in-situ IR or NMR to identify intermediates .

How do solvent polarity and temperature affect the compound’s stability?

Basic Research Question

  • Hydrolysis Risk : The cyano group is susceptible to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF) below 25°C .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Advanced Analysis : Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

What are the challenges in crystallizing 5-(Propylamino)pyridine-2-carbonitrile derivatives?

Advanced Research Question
Flexible propyl chains disrupt crystal packing. Solutions:

  • Co-crystallization : Use rigid co-formers (e.g., succinic acid) to stabilize the lattice .
  • High-Throughput Screening : Test 96 solvent combinations (e.g., ethanol/water gradients) to identify optimal conditions .

How to design SAR studies for antimicrobial analogs of this compound?

Advanced Research Question

  • Core Modifications : Synthesize derivatives with varied alkyl chain lengths (ethyl, butyl) and evaluate MIC against Gram-positive/negative strains .
  • Metabolic Stability : Assess hepatic microsome clearance to prioritize leads with >30% remaining after 1 hour .

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